molecular formula C21H16ClN3O2 B2358102 4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896619-05-9

4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

Número de catálogo: B2358102
Número CAS: 896619-05-9
Peso molecular: 377.83
Clave InChI: JBHKJBUTZBUJDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic scaffold. Its structure includes a pyridin-3-yl substituent at position 5, a chloro group at position 4 on the phenolic ring, and a hydroxyl group at position 2 (Figure 1). The synthesis involves a multi-step process:

Chalcone formation: Substituted salicylic aldehydes react with acetophenones to yield 2-hydroxychalcones.

Pyrazoline cyclization: Hydrazine reacts with chalcones to form 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols.

Final cyclization: Pyridine-3-carbaldehydes condense with pyrazolines to yield the target compound .

Key properties include a molecular weight of ~370 g/mol, compliance with Lipinski’s and Veber’s rules (oral bioavailability), and moderate polarity due to the pyridine and phenol moieties .

Propiedades

IUPAC Name

4-chloro-2-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-14-7-8-19(26)16(10-14)17-11-18-15-5-1-2-6-20(15)27-21(25(18)24-17)13-4-3-9-23-12-13/h1-10,12,18,21,26H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHKJBUTZBUJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol typically involves multiple steps including the formation of the pyrazolo-benzoxazine core followed by chlorination and functionalization with pyridine derivatives. The synthetic pathway can be summarized as follows:

  • Formation of Pyrazolo-Benzoxazine Core : Initial reactions involve cyclization to form the pyrazolo-benzoxazine structure.
  • Chlorination : The introduction of the chlorine atom at the ortho position of the phenolic ring is performed using chlorinating agents.
  • Pyridine Substitution : Finally, the pyridine moiety is introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. For instance, it has shown notable efficacy against:

Cell Line PGI Value Concentration (µM)
SNB-1965.1210
NCI-H46055.6110
SNB-7554.6810

These values indicate a promising potential for further development as anticancer agents .

Antibacterial Activity

The compound also exhibits antibacterial properties. In one study, derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus817.0 ± 0.40
Escherichia coli817.0 ± 0.15

These results suggest that certain derivatives possess significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .

The mechanisms underlying the biological activities of 4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol are multifaceted:

  • Tubulin Inhibition : Molecular docking studies have indicated that this compound binds effectively to tubulin at sites similar to combretastatin A4, disrupting microtubule dynamics which is crucial for cancer cell proliferation.
  • Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Case Study on Anticancer Efficacy : A study conducted on various cancer cell lines showed that modifications to the phenolic structure enhanced binding affinity and cytotoxicity against malignant cells.
  • Antibacterial Screening : A comparative analysis with existing antibiotics demonstrated that specific derivatives of this compound exhibited lower MIC values against resistant strains of bacteria.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Cl, 5-pyridin-3-yl, 2-OH C₂₁H₁₅ClN₃O₂ ~370 Moderate logP, high bioavailability
7,9-Dichloro-5-isopropyl-2-(4-methoxyphenyl) 7,9-Cl₂, 5-isopropyl, 2-4-OCH₃Ph C₂₀H₂₀Cl₂N₂O₂ 391.29 Higher hydrophobicity (Cl₂, isopropyl)
9-Chloro-2-(4-methylphenyl)-5-(4-pyridinyl) 9-Cl, 2-p-tolyl, 5-pyridin-4-yl C₂₂H₁₈ClN₃O 375.86 Enhanced π-π stacking (pyridin-4-yl)
9-Chloro-2-(4-fluorophenyl)-5-(4-pyridinyl) 9-Cl, 2-FPh, 5-pyridin-4-yl C₂₁H₁₅ClFN₃O 375.82 Increased polarity (F substituent)
(4-Chlorophenyl)[2-(2-naphthyl)-1,10b-dihydropyrazolo[...]methanone 2-naphthyl, 5-(4-ClPhCO) C₂₈H₁₈ClN₃O₂ 472.92 Bulky substituents (naphthyl) reduce solubility

Key Observations :

  • Chlorine vs. Fluorinated derivatives (e.g., ) show enhanced polarity, improving aqueous solubility .
  • Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl () alters electronic interactions. Pyridin-4-yl’s linear geometry enhances π-stacking in receptor binding .
  • Phenol vs. Methoxy: The target’s free -OH group enables hydrogen bonding, unlike methoxy-substituted analogs (e.g., ), which rely on hydrophobic interactions .

Bioavailability and Pharmacokinetics

All compounds in Table 1 comply with Lipinski’s rule (MW <500, HBD ≤5, HBA ≤10). However:

  • Target Compound: logP ~3 (optimal for membrane permeability) due to balanced pyridine/phenol groups.
  • Bulkier Analogs : Compounds with naphthyl () or isopropyl () groups exhibit logP >4, risking poor absorption .
  • Crystallography Data : X-ray studies (e.g., ) confirm planar tricyclic cores, but substituents like carboxylic acids () introduce conformational rigidity, altering bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.